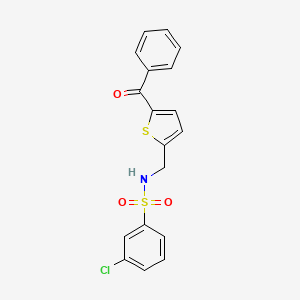

N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3S2/c19-14-7-4-8-16(11-14)25(22,23)20-12-15-9-10-17(24-15)18(21)13-5-2-1-3-6-13/h1-11,20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNXBNPUORYRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide, is a thiophene-based analog. Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .

Mode of Action

It’s known that thiophene derivatives can act as potent inhibitors of certain receptors. For instance, some thiophene derivatives have been discovered as potent retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors. RORγt is a key functional protein in Th17 cell differentiation.

Biological Activity

Overview of Sulfonamide Compounds

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They are known for their antibacterial properties and have been widely used in medicine. The biological activity of sulfonamides can vary significantly based on their chemical structure, including substituents and functional groups.

Key Biological Activities

- Antibacterial Activity : Many sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate.

- Antitumor Activity : Some sulfonamide derivatives have shown potential in cancer treatment due to their ability to inhibit certain enzymes involved in tumor growth.

- Anti-inflammatory Properties : Certain sulfonamides exhibit anti-inflammatory effects, making them useful in treating conditions like rheumatoid arthritis.

- Antiviral Activity : Emerging research indicates that some sulfonamide compounds may possess antiviral properties, although this area requires further investigation.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is heavily influenced by their structural components. For instance:

- Substituents on the Benzene Ring : Modifications on the aromatic ring can enhance or diminish antibacterial efficacy.

- Presence of Heterocycles : Incorporation of heterocyclic moieties can improve pharmacological properties and selectivity against specific bacterial strains.

Case Study 1: Antibacterial Efficacy

A study evaluated various sulfonamide derivatives against common bacterial strains, demonstrating that modifications to the benzene ring significantly impacted their minimum inhibitory concentrations (MICs). The most effective compounds had electron-withdrawing groups that enhanced binding affinity to the target enzyme.

Case Study 2: Antitumor Activity

Research involving a series of sulfonamide derivatives showed promising results in inhibiting cancer cell lines. The study highlighted a specific compound that exhibited a 70% reduction in cell viability at low micromolar concentrations, indicating its potential as an anticancer agent.

Data Table: Biological Activities of Selected Sulfonamides

Comparison with Similar Compounds

Research Implications and Gaps

- The target compound’s benzoylthiophen group could modulate receptor binding or metabolic stability.

- Synthetic Optimization : Lower yields in halogenated sulfonamides (39–49% in ) suggest room for improving the target compound’s synthesis via catalysts or milder conditions.

- Stability Studies : Further research is needed to assess the target compound’s resistance to degradation, particularly in aqueous or oxidative environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.